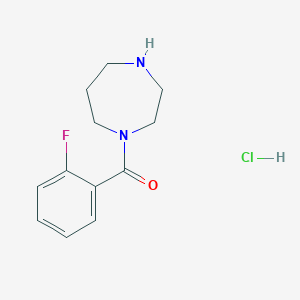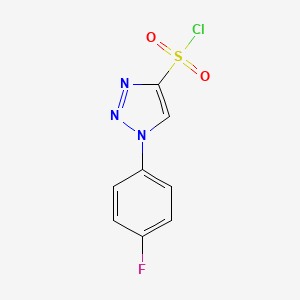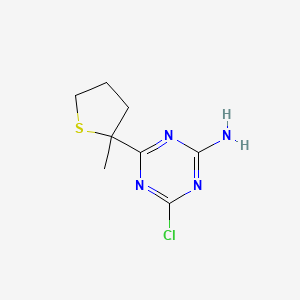
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorine atom at the 4-position, a 2-methylthiolan-2-yl group at the 6-position, and an amine group at the 2-position of the triazine ring
Méthodes De Préparation
The synthesis of 4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiolan-2-ylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms on the cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Analyse Des Réactions Chimiques
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can lead to the formation of a corresponding triazine derivative.
Oxidation Reactions: The sulfur atom in the 2-methylthiolan-2-yl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products. For instance, the reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which are valuable intermediates in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, in the case of herbicidal activity, the compound may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic processes.
Comparaison Avec Des Composés Similaires
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine core but different substituents. Atrazine is known for its effectiveness in controlling broadleaf weeds and grasses.
Simazine: Another herbicide with a triazine structure, used for pre-emergence control of weeds in various crops.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine compounds.
Propriétés
Formule moléculaire |
C8H11ClN4S |
|---|---|
Poids moléculaire |
230.72 g/mol |
Nom IUPAC |
4-chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4S/c1-8(3-2-4-14-8)5-11-6(9)13-7(10)12-5/h2-4H2,1H3,(H2,10,11,12,13) |
Clé InChI |
ZDZGRXKJFLPSEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCS1)C2=NC(=NC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


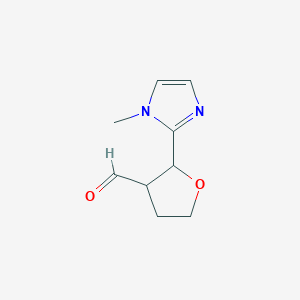
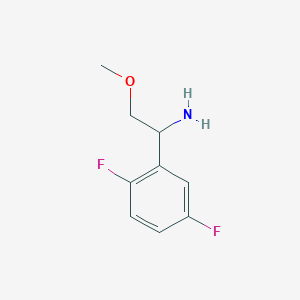
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)
![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)

![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
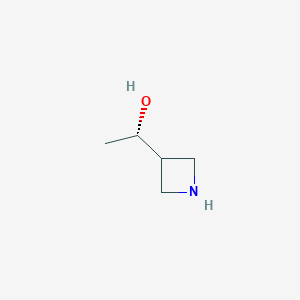
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

